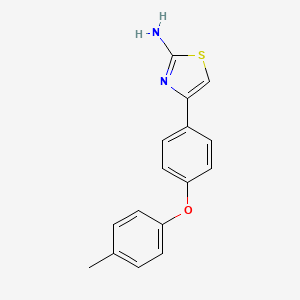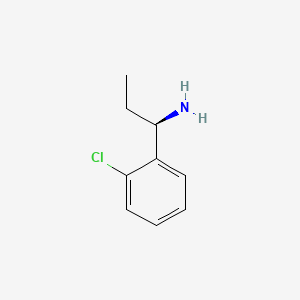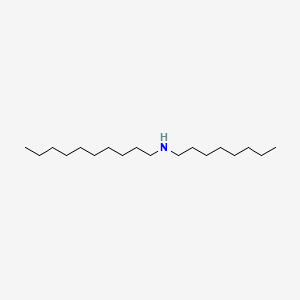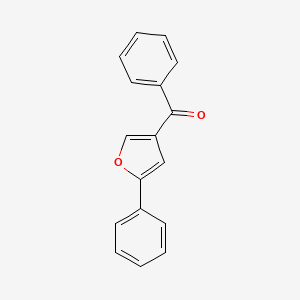
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine typically involves the reaction of 4-(p-Tolyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine: This compound has a methoxy group instead of a tolyloxy group, which may alter its biological activity and chemical reactivity.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine: The chlorine atom can increase the compound’s electron-withdrawing properties, affecting its reactivity.
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15-10-20-16(17)18-15/h2-10H,1H3,(H2,17,18) |
InChI Key |
XCYHPCAGVKDTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)




